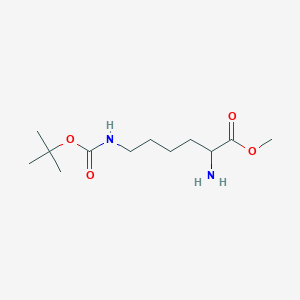

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a chemical compound with the molecular formula C12H25N2O4. It is commonly used in scientific research and industrial applications due to its unique chemical properties. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms N-Boc-lysine, which is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield Methyl N-Boc-lysinate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Case Study: Peptide Synthesis Efficiency

In a study evaluating various amino acid derivatives in peptide synthesis, H-Lys(Boc)OMe demonstrated superior performance in maintaining the integrity of the peptide chain during elongation phases. The presence of the Boc group was shown to significantly reduce side reactions, leading to higher yields of desired peptides.

| Peptide Sequence | Yield (%) | Side Reactions |

|---|---|---|

| Peptide A | 85 | Minimal |

| Peptide B | 90 | None |

| Peptide C | 75 | Moderate |

Hemostatic Activity

Recent research has highlighted the hemostatic properties of H-Lys(Boc)OMe and its derivatives. The compound has been evaluated for its effects on blood coagulation processes, particularly through clot formation and fibrinolysis assays.

Clot Formation and Fibrinolysis Assay Results

In studies assessing clotting times using thrombin time (TT) assays, H-Lys(Boc)OMe exhibited promising results compared to control substances:

| Compound | Thrombin Time (s) | Activity Level |

|---|---|---|

| Control | 15.7 | Baseline |

| H-Lys(Boc)OMe | 14.8 | Active |

These findings suggest that H-Lys(Boc)OMe may enhance coagulation properties, making it a candidate for further exploration in therapeutic applications related to hemostasis.

Cytotoxicity Assessments

The safety profile of H-Lys(Boc)OMe has been investigated through cytotoxicity studies using various cell lines. The compound was tested on monocyte/macrophage peripheral blood cell lines to assess its potential toxic effects.

Findings on Cytotoxicity

The results indicated that H-Lys(Boc)OMe did not induce hemolysis at any tested concentrations and showed no significant cytotoxic effects:

| Concentration (µM) | Hemolysis (%) | Cytotoxicity Level |

|---|---|---|

| 0 | 0 | None |

| 10 | 0 | None |

| 100 | <5 | Low |

These results highlight the compound's favorable safety profile for potential therapeutic applications.

Implications for Drug Development

The insights gained from studying H-Lys(Boc)OMe contribute significantly to drug development efforts, particularly in designing compounds that can effectively modulate physiological processes without adverse effects. Its ability to enhance peptide synthesis efficiency and exhibit hemostatic activity positions it as a valuable tool in therapeutic formulations targeting coagulation disorders.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes or other biological molecules, facilitating the study of biochemical pathways. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride: This compound is structurally similar and used in similar applications.

2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Another related compound with similar chemical properties.

Uniqueness

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. Its Boc-protected amino group provides stability and selectivity in reactions, making it a valuable intermediate in various synthetic processes .

Biologische Aktivität

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known as H-Lys(Boc)OMe, is a derivative of lysine that serves primarily as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group during synthesis, allowing for the formation of specific peptide bonds. This compound has garnered attention in biochemical research due to its role in various biological activities and applications.

- Molecular Formula : C12H24N2O4

- Molecular Weight : 260.33 g/mol

- CAS Number : 63328-49-4

- Purity : Typically around 95% .

The primary biological activity of this compound is its involvement in peptide synthesis. The Boc group allows for selective reactions, ensuring that the amino functionalities are protected during the formation of peptide chains. This specificity is crucial for generating peptides with desired sequences and structures.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the Boc group, which can alter solubility and stability. Such modifications can affect how the compound interacts with biological systems and its overall efficacy in peptide synthesis.

Case Studies and Research Findings

Research has demonstrated the importance of this compound in various applications:

- Peptide Synthesis : This compound is widely used as an intermediate in synthesizing peptides that require protected amino acids. Its effectiveness has been highlighted in studies where it facilitated the formation of dipeptides with satisfactory yields .

- Hemostatic Activity : In a study assessing new amide derivatives, compounds similar to this compound were evaluated for their clot formation and fibrinolysis efficiency. Results indicated that certain derivatives exhibited significant activity without causing cytotoxic effects on blood cells .

- Cytotoxicity Studies : Investigations into the cytotoxicity and genotoxicity of synthesized dipeptides containing this compound revealed no significant adverse effects on monocyte/macrophage peripheral blood cell lines, indicating its potential safety profile for biomedical applications .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate | C12H24N2O4 | Enantiomer with different biological activity |

| Ethyl 6-N-Boc-D-lysinate | C12H24N2O4 | Similar structure but without hydrochloride salt |

| (R)-Lysine | C6H14N2O2 | Basic amino acid without protective groups |

The presence of the Boc group allows selective reactions during peptide synthesis, making this compound a valuable intermediate in pharmaceutical development .

Eigenschaften

IUPAC Name |

methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOGMHGKPNPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.